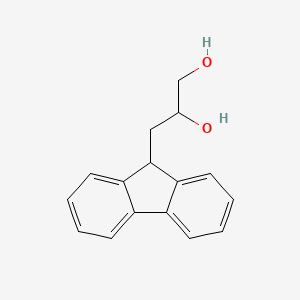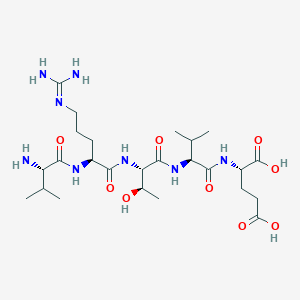![molecular formula C20H16BCl2NO3 B14194150 3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid CAS No. 873102-03-5](/img/structure/B14194150.png)
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid is a complex organic compound that features a boron atom bonded to two 3-chloro-4-methylphenyl groups and an oxygen atom, which is further connected to a pyridine-2-carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Boron Complex: The initial step involves the reaction of 3-chloro-4-methylphenylboronic acid with a suitable base, such as sodium hydroxide, to form the boron complex.
Coupling Reaction: The boron complex is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a palladium catalyst under an inert atmosphere. This step requires precise control of temperature and pressure to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
科学研究应用
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-{[Bis(3-chlorophenyl)boranyl]oxy}pyridine-2-carboxylic acid
- 3-{[Bis(4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid
- 3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}benzoic acid
Uniqueness
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid is unique due to the presence of both 3-chloro and 4-methyl substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for distinct interactions with molecular targets, setting it apart from similar compounds.
属性
CAS 编号 |
873102-03-5 |
|---|---|
分子式 |
C20H16BCl2NO3 |
分子量 |
400.1 g/mol |
IUPAC 名称 |
3-bis(3-chloro-4-methylphenyl)boranyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-18-4-3-9-24-19(18)20(25)26/h3-11H,1-2H3,(H,25,26) |
InChI 键 |
CXHNJBBVQWKXRD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC3=C(N=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


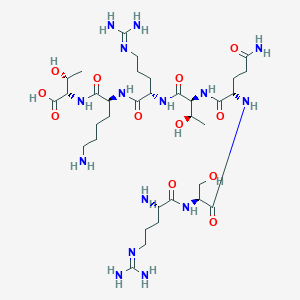
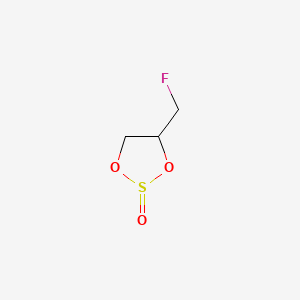
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
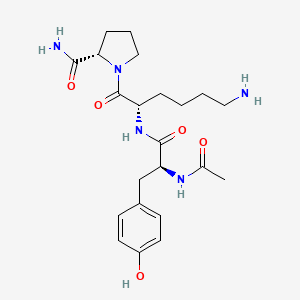
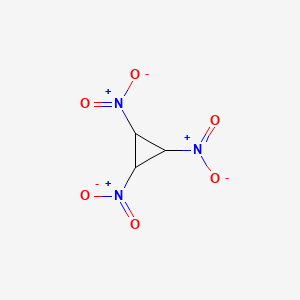
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
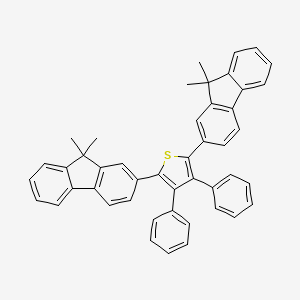
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
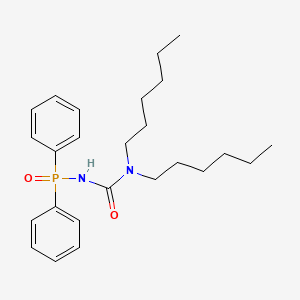

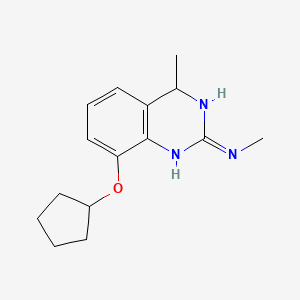
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
